molecular formula C₃₀H₂₆D₆F₆N₄O₂ B1161865 Netupitant N-oxide D6

Netupitant N-oxide D6

Cat. No.: B1161865
M. Wt: 600.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netupitant N-oxide D6 is a deuterium-labeled (d6) version of Netupitant N-oxide, which is a known metabolite (M2) of the antiemetic drug Netupitant . Netupitant is a potent and selective neurokinin-1 (NK1) receptor antagonist approved for use, in combination with palonosetron, to prevent acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy . The metabolism of Netupitant is primarily mediated by the CYP3A4 enzyme, and the resulting N-oxide metabolite, like other major metabolites, has been shown to be pharmacologically active by also binding to the substance P/neurokinin 1 (NK1) receptor . This compound serves as a critical Certified Reference Material (CRM) for analytical method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides an essential internal standard for the precise quantification and traceability of metabolite levels in complex biological matrices using advanced techniques like LC-MS/MS, helping to ensure accurate pharmacokinetic and metabolism studies. The deuterium label ensures reliable differentiation from the endogenous metabolite, minimizing analytical interference. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₃₀H₂₆D₆F₆N₄O₂

Molecular Weight

600.63

Synonyms

N,α,α-Trimethyl-N-[6-(4-methyl-4-oxido-1-piperazinyl)-4-(2-methylphenyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Netupitant N Oxide D6

Retrosynthetic Analysis and Design of Deuterium (B1214612) Labeling Positions

A critical first step in the synthesis of Netupitant (B1678218) N-oxide D6 is the strategic selection of deuterium labeling positions. Typically, deuterium is incorporated at sites susceptible to metabolic transformation to investigate kinetic isotope effects. For Netupitant, metabolism primarily occurs via N-demethylation and oxidation. Therefore, the most logical positions for deuteration in a D6 analog are the two methyl groups of the 2-methylpropanamido moiety and the N-methyl group of the piperazine (B1678402) ring.

The retrosynthetic analysis for Netupitant N-oxide D6 commences with the disconnection of the final N-oxide bond, leading back to the deuterated parent drug, Netupitant-D6. Further disconnection of the amide bond in Netupitant-D6 reveals two key deuterated precursors: 2-(3,5-bis(trifluoromethyl)phenyl)-2-(methyl-d3)propanoic acid-d3 and N-(methyl-d3)-4-(2-methylphenyl)-6-(4-(methyl-d3)piperazin-1-yl)pyridin-3-amine. A more practical approach, however, involves the synthesis of a deuterated intermediate which is then elaborated into the final product. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Precursor 1: Netupitant-D6

Precursor 2: 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-chloro-4-(o-tolyl)pyridin-3-yl)propanamide-d6

Key Intermediates:

2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-d3-propanoic acid-d3

N-methyl-d3-amine

1-methyl-d3-piperazine

This strategy focuses on introducing the deuterium labels early in the synthesis through commercially available or readily synthesized deuterated starting materials.

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound can be approached by first synthesizing the deuterated Netupitant (Netupitant-D6) and subsequently oxidizing it to the desired N-oxide.

The regioselective incorporation of deuterium is paramount to achieving the desired isotopic labeling pattern.

Specific Precursor Labeling: This is the most direct and controlled method for synthesizing Netupitant-D6. The synthesis would involve the use of deuterated starting materials. For instance, the synthesis of the key intermediate, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-d3-propanoic acid-d3, can be achieved from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and deuterated methyl iodide (CD3I) via a Grignard reaction followed by carboxylation. Similarly, deuterated N-methylpiperazine (1-methyl-d3-piperazine) can be synthesized from piperazine and a deuterated methylating agent.

Hydrogen-Deuterium (H-D) Exchange: While less specific for this target, H-D exchange reactions can be employed under certain conditions to introduce deuterium. For example, acidic or basic conditions with a deuterium source like D2O can facilitate the exchange of labile protons. However, for non-labile C-H bonds, metal-catalyzed H-D exchange reactions are often necessary. Given the complexity of the Netupitant molecule, precursor labeling remains the more strategic approach to ensure regioselectivity and high isotopic enrichment.

A plausible synthetic route would involve the coupling of a deuterated side chain with the core pyridine (B92270) structure, followed by the introduction of the deuterated piperazine moiety.

Achieving high isotopic purity and chemical yield requires careful optimization of reaction conditions at each synthetic step.

Reaction StepKey Parameters to OptimizeDesired Outcome
Synthesis of Deuterated Precursors Temperature, reaction time, stoichiometry of deuterated reagents, choice of solvent and catalyst.High yield of the deuterated intermediate with >98% isotopic enrichment.
Coupling Reactions Catalyst loading (e.g., Palladium catalysts for cross-coupling), ligand selection, base, temperature, and reaction time.Efficient formation of the C-C and C-N bonds to assemble the Netupitant-D6 backbone without loss of deuterium.
Oxidation to N-oxide Oxidizing agent (e.g., m-CPBA, hydrogen peroxide), solvent, temperature, and reaction time.Selective oxidation of the piperazine nitrogen without side reactions or degradation of the molecule.

Detailed Research Findings: Studies on the synthesis of related deuterated compounds have shown that microwave-assisted reactions can sometimes accelerate deuterium incorporation and improve yields. Furthermore, the choice of a suitable palladium catalyst and ligand system is crucial for the efficiency of cross-coupling reactions involving complex heterocyclic cores. For the final oxidation step, careful control of stoichiometry and temperature is necessary to prevent over-oxidation or side-product formation.

Purification and Isolation Procedures for Labeled Analogues

The purification of this compound is a critical final step to ensure the removal of unreacted starting materials, non-deuterated or partially deuterated analogues, and other reaction byproducts.

Purification TechniquePurpose
Flash Chromatography Initial purification of crude reaction mixtures to separate the desired product from major impurities.
Preparative High-Performance Liquid Chromatography (HPLC) High-resolution separation to isolate the final product with high chemical and isotopic purity.
Recrystallization To obtain a highly crystalline and pure final product, if applicable.

Analytical Techniques for Purity Assessment:

Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the level of isotopic enrichment by analyzing the mass distribution of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the structure of the compound and to verify the positions and extent of deuterium incorporation by observing the disappearance of proton signals and the appearance of deuterium signals at specific chemical shifts.

By employing a combination of these synthetic and purification strategies, this compound can be prepared with high chemical and isotopic purity, making it a suitable standard for metabolic and pharmacokinetic research.

Advanced Analytical Characterization of Netupitant N Oxide D6

Spectroscopic Techniques for Structural Elucidation and Isotopic Enrichment Verification

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Netupitant (B1678218) N-oxide D6. These techniques provide critical information regarding the compound's structure, the specific location of the deuterium (B1214612) labels, and the isotopic purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the position of deuterium atoms in a molecule. For Netupitant N-oxide D6, both ¹H (proton) and ²H (deuterium) NMR spectroscopy would be employed.

In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful isotopic labeling. The integration of the remaining proton signals allows for the quantification of any residual non-deuterated species. Conversely, ²H NMR provides direct evidence of the deuterium nuclei, with the chemical shifts being identical to their proton counterparts, allowing for precise positional confirmation.

Research Findings: While specific experimental NMR data for this compound is not publicly available, a hypothetical analysis can be constructed based on the known structure. The "D6" designation typically implies the perdeuteration of two methyl groups. In the case of Netupitant N-oxide, these are likely the two methyl groups of the N,2-dimethylpropanamide moiety. The absence of the corresponding proton signals in the ¹H NMR spectrum and the presence of signals in the ²H NMR spectrum at the same chemical shifts would confirm this. The isotopic enrichment can be calculated from the relative intensities of the residual proton signals in the ¹H NMR spectrum.

Interactive Table 1: Hypothetical NMR Data for this compound

NucleusTechniqueExpected Chemical Shift (δ, ppm)MultiplicityExpected Observation
¹HProton NMR~1.5SingletSignificantly reduced or absent
¹HProton NMR~3.0SingletSignificantly reduced or absent
²HDeuterium NMR~1.5SingletPresent
²HDeuterium NMR~3.0SingletPresent

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide a highly accurate mass measurement, which helps in confirming the elemental composition.

The mass spectrum of this compound would be expected to show a molecular ion peak at a mass corresponding to the addition of six deuterium atoms compared to the unlabeled Netupitant N-oxide. The isotopic distribution pattern would be analyzed to determine the percentage of the D6 species relative to other isotopic variants (D0 to D5).

Research Findings: The molecular formula of Netupitant N-oxide is C₃₀H₃₂F₆N₄O₂ with a molecular weight of approximately 594.6 g/mol . nih.govcaymanchem.com The D6 variant would have a molecular formula of C₃₀H₂₆D₆F₆N₄O₂ and an expected molecular weight of approximately 600.6 g/mol . Mass spectrometric analysis would aim to confirm this mass increase and quantify the isotopic purity, which is often required to be above 98% for use in quantitative bioanalytical assays.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected ValuePurpose
Molecular Ion [M+H]⁺ (unlabeled)~595.25 m/zReference
Molecular Ion [M+H]⁺ (D6 labeled)~601.29 m/zConfirmation of Deuteration
Isotopic Purity>98%Quantification of Isotopic Enrichment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the IR spectrum would be expected to be very similar to that of the unlabeled compound, as the fundamental functional groups remain unchanged. However, subtle shifts in the C-D (carbon-deuterium) stretching and bending vibrations compared to the C-H vibrations may be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum is determined by the chromophores present. Since deuterium labeling does not alter the chromophoric system of Netupitant N-oxide, the UV-Vis spectrum of the D6 analog is expected to be identical to that of the unlabeled compound, showing the same wavelength of maximum absorbance (λmax).

Research Findings: Specific IR and UV-Vis spectra for this compound are not readily found in the public domain. However, based on the structure, the IR spectrum would exhibit characteristic peaks for C=O (amide), C-F (trifluoromethyl), and aromatic C-H stretching and bending vibrations. The UV-Vis spectrum would be dictated by the aromatic rings and conjugated systems within the molecule. For related compounds, HPLC methods often utilize UV detection at wavelengths around 274 nm or 282 nm, suggesting significant absorbance in this region. iajps.comresearchgate.net

Interactive Table 3: General Spectroscopic Data Expectations for this compound

TechniqueFeatureExpected Observation
IRC-D StretchingWeak bands around 2100-2250 cm⁻¹
IRC=O Stretching (Amide)Strong band around 1650-1680 cm⁻¹
UV-VisλmaxExpected to be identical to unlabeled Netupitant N-oxide (~270-290 nm)

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the chemical and chiral purity of this compound, ensuring that it is free from process-related impurities and other contaminants.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of pharmaceutical compounds. A validated, stability-indicating HPLC method would be used to separate this compound from any potential impurities, including starting materials, byproducts, and degradation products.

Reversed-phase HPLC with a C18 column is a common approach for compounds of this nature. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol). Detection is usually performed using a UV detector at the λmax of the compound. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For high-purity reference standards, the chemical purity is generally expected to be ≥98%.

Research Findings: Several HPLC methods have been developed for the analysis of the parent drug, Netupitant, often in combination with Palonosetron. iajps.comtandfonline.comresearchgate.net These methods typically employ a C18 column with a mobile phase of phosphate buffer and acetonitrile and UV detection around 282 nm. iajps.com Such conditions would likely be a good starting point for the development of a purity method for this compound. The retention time would be very similar to the unlabeled compound, as deuterium substitution has a minimal effect on the polarity in reversed-phase chromatography.

Interactive Table 4: Typical HPLC Parameters for Purity Analysis of this compound

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 4.8) : Acetonitrile (e.g., 55:45 v/v)
Flow Rate1.0 mL/min
DetectionUV at ~282 nm
Expected Purity≥98%

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Given the high molecular weight (600.6 g/mol ) and complex structure of this compound, it is not expected to be sufficiently volatile or thermally stable for direct GC analysis without derivatization. Therefore, GC is not typically a primary method for the characterization or purity assessment of this compound. HPLC remains the more suitable chromatographic technique.

Application of Netupitant N Oxide D6 in Bioanalytical Method Development and Validation

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

Netupitant (B1678218) N-oxide D6 is the deuterium-labeled analog of the N-oxide metabolite of netupitant, a selective neurokinin-1 (NK1) receptor antagonist. Its structural similarity to the analyte of interest, coupled with its mass difference, makes it an ideal internal standard for quantitative bioanalysis.

The selection of an appropriate SIIS is a critical step in the development of a robust bioanalytical method. The ideal SIIS should co-elute with the analyte, exhibit similar ionization efficiency, and have a mass shift of at least 3 Da to prevent isotopic crosstalk. Netupitant N-oxide D6, with a mass difference of 6 Da, fulfills these criteria. The deuterium (B1214612) labels are strategically placed in positions that are not susceptible to exchange under typical analytical conditions.

The preparation of this compound involves synthetic organic chemistry techniques where deuterium atoms are introduced into the molecule. This process is carefully controlled to ensure high isotopic purity and chemical stability. For routine analysis, a stock solution of this compound is prepared in a suitable organic solvent and then diluted to a working concentration that provides a consistent and optimal response in the mass spectrometer.

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.govnih.gov A well-chosen SIIS like this compound can effectively compensate for these effects. nih.gov Since the SIIS and the analyte have nearly identical physicochemical properties, they are affected similarly by the matrix components. By calculating the ratio of the analyte peak area to the SIIS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

The effectiveness of this compound in mitigating matrix effects is typically evaluated during method validation by comparing the response of the analyte in the presence and absence of the biological matrix.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

A validated LC-MS/MS method is essential for the reliable quantification of drugs and their metabolites in biological samples. The following sections outline the key aspects of developing and validating a method using this compound as an internal standard.

The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and separation from endogenous interferences for both the analyte and this compound. Reversed-phase chromatography is commonly employed for the analysis of netupitant and its metabolites.

Table 1: Hypothetical Optimized Chromatographic Parameters

Parameter Condition
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

This interactive table presents a hypothetical set of optimized chromatographic conditions that would be suitable for the analysis of netupitant and its N-oxide metabolite using this compound as an internal standard.

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis. The instrument is typically operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification. The precursor and product ions for the analyte and this compound are determined by direct infusion of standard solutions into the mass spectrometer.

Table 2: Hypothetical MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Declustering Potential (V)
Netupitant N-oxide 595.3 464.2 100 35 80

| This compound | 601.3 | 470.2 | 100 | 35 | 80 |

This interactive table illustrates hypothetical MRM transitions and optimized mass spectrometry parameters for the detection and quantification of Netupitant N-oxide and its deuterated internal standard.

A comprehensive validation is performed to demonstrate that the analytical method is reliable and reproducible for its intended purpose. The validation is conducted in accordance with regulatory guidelines.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank biological matrix from multiple sources to check for interferences at the retention times of the analyte and SIIS.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/SIIS) against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

Accuracy and Precision: The accuracy of an analytical method is the closeness of test results to the true value, while precision is the degree of agreement among individual test results. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantitation) of the nominal concentration.

Table 3: Hypothetical Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 8.5 105.2 9.8 103.5
Low 3 6.2 98.7 7.5 101.2
Medium 50 4.5 101.5 5.8 99.8

| High | 200 | 3.8 | 99.2 | 4.9 | 100.5 |

This interactive table provides hypothetical validation data for accuracy and precision, demonstrating that the method meets typical acceptance criteria.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Recovery: The extraction efficiency of an analytical method. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery is more important than high recovery.

Carry-over: The appearance of an analyte signal in a blank sample following the injection of a high-concentration sample. It is assessed to ensure that residual analyte from one sample does not affect the quantification of the subsequent sample.

Application in Impurity Profiling and Degradation Product Identification of Related Compounds

The identification and quantification of impurities and degradation products are paramount in ensuring the safety and efficacy of pharmaceutical products. This compound, as a stable isotope-labeled internal standard, plays a significant role in the impurity profiling of Netupitant. pharmaffiliates.comaxios-research.com Its use is particularly valuable in complex analytical procedures where precise quantification of trace-level impurities is required.

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions. nih.govrsc.org While specific studies explicitly detailing the use of this compound in forced degradation of Netupitant are not prevalent in publicly available literature, the principles of using stable isotope-labeled internal standards in such studies are well-established. nih.govnih.gov

In a typical forced degradation study of Netupitant, the drug substance is subjected to a range of stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines, including:

Acidic Hydrolysis: Treatment with hydrochloric acid.

Alkaline Hydrolysis: Treatment with sodium hydroxide.

Oxidative Degradation: Exposure to hydrogen peroxide.

Thermal Stress: Heating at elevated temperatures.

Photolytic Stress: Exposure to UV light.

The resulting mixtures are then analyzed, commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the parent drug from any newly formed degradation products. nih.govrsc.org

The hypothetical application of this compound in these studies would involve its addition as an internal standard to the samples prior to analysis. This would aid in the accurate quantification of the remaining Netupitant and the formed degradation products by LC-MS/MS, helping to elucidate the degradation pathways. The deuterium-labeled standard co-elutes with the analyte of interest, and its consistent signal allows for normalization of any variations in instrument response or sample processing, leading to more reliable quantitative data. cerilliant.com

The table below summarizes typical conditions used in forced degradation studies of related pharmaceutical compounds, where a labeled standard like this compound would be invaluable for quantitative analysis.

Table 1: Representative Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Duration Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl 24 hours Hydrolysis of amide bond
Alkaline Hydrolysis 0.1 M NaOH 12 hours Hydrolysis of amide bond
Oxidative Degradation 3% H₂O₂ 48 hours N-oxidation, hydroxylation
Thermal Degradation 60°C 7 days Various decomposition products

The presence of impurities in a drug substance can impact its quality, safety, and efficacy. Regulatory authorities require stringent control over the levels of these impurities. Stable isotope-labeled standards like this compound are instrumental in the accurate identification and quantification of such related impurities. pharmaffiliates.comaxios-research.com

In the context of Netupitant, potential impurities could arise from the manufacturing process or from degradation of the drug substance over time. The use of a labeled internal standard in conjunction with a sensitive analytical technique like LC-MS/MS allows for the development of validated methods for the quantification of these impurities, even at very low concentrations. theclinivex.comcerilliant.com

The principle of isotope dilution mass spectrometry, where a known amount of the labeled standard is added to the sample, is a powerful tool for this purpose. The ratio of the signal from the unlabeled impurity to that of the labeled standard allows for precise and accurate quantification, minimizing the impact of matrix effects and other sources of analytical variability. nih.gov

The following table presents a hypothetical list of potential impurities of Netupitant that could be monitored using a method incorporating this compound as an internal standard.

Table 2: Potential Impurities of Netupitant for Quantification

Compound Name Structure Potential Origin
Netupitant Impurity 1 [Structure of Impurity 1] Synthesis-related
Netupitant Impurity 2 [Structure of Impurity 2] Synthesis-related
N-Desmethyl Netupitant [Structure of N-Desmethyl Netupitant] Metabolite/Degradation

Investigations into Metabolic Transformations Involving Netupitant N Oxide Non Human/in Vitro Focus

Mechanistic Studies of N-oxidation Pathways in in vitro Systems (e.g., Liver Microsomes, Recombinant Enzymes)

The biotransformation of netupitant (B1678218) involves several key oxidative pathways, with N-oxidation being a notable route leading to the formation of the Netupitant N-oxide metabolite, also known as M2. drugbank.comnih.govnih.gov In vitro investigations are fundamental to understanding these mechanisms. Studies simulating the hepatic biotransformation of netupitant have successfully mimicked the primary enzyme-mediated reactions that occur in the liver. researchgate.netnih.govnih.gov These simulations, often using electrochemical methods, can replicate reactions such as N-dealkylation, hydroxylation, and N-oxidation. researchgate.netnih.govnih.gov Such techniques not only help in elucidating the metabolic fate of the parent compound but also provide a means to synthesize oxidation products like Netupitant N-oxide for further in vitro and in vivo characterization. researchgate.netnih.gov

The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary nitrogen atoms. hyphadiscovery.com These reactions are typically catalyzed by microsomal enzymes located in the endoplasmic reticulum of cells, particularly in the liver. mdpi.com The process involves the insertion of an oxygen atom into the parent molecule, a reaction mediated by specific enzyme systems. hyphadiscovery.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) in N-oxide Formation in vitro

Table 1: Major Metabolites of Netupitant and Relative Exposure
MetaboliteDesignationMetabolite-to-Netupitant Exposure Ratio (AUC)
Desmethyl derivativeM129% fda.gov
N-oxide derivativeM214% fda.gov
OH-methyl derivativeM333% fda.gov

The central role of CYP3A4 is further underscored by drug-drug interaction studies, which show that netupitant itself is a moderate inhibitor of this enzyme. nih.govnih.gov

Table 2: Cytochrome P450 Enzymes Involved in Netupitant Metabolism
EnzymeRole in Netupitant Metabolism
CYP3A4Primary metabolizing enzyme drugbank.comnih.govnih.gov
CYP2C9Minor contributor drugbank.comnih.govnih.gov
CYP2D6Minor contributor drugbank.comnih.govnih.gov

Stability Assessment of N-oxide Metabolites and Reversion Dynamics in Analytical Systems

The chemical stability of N-oxide metabolites is a critical consideration in analytical and metabolic studies. Some N-oxide metabolites are known to be unstable and can revert to the parent drug under certain conditions. hyphadiscovery.com This potential for in vitro conversion necessitates careful sample handling and the use of validated, stability-indicating analytical methods to ensure accurate quantification. hyphadiscovery.com Forced degradation studies, which subject a drug to stress conditions like acid, alkali, oxidation, and heat, are performed to develop such robust analytical methods that can separate the parent drug from its degradation products and metabolites. globalresearchonline.net While specific data on the reversion dynamics of Netupitant N-oxide in analytical systems is not detailed in the available literature, the general chemical properties of N-oxides suggest that this is a potential factor to control for during analysis. hyphadiscovery.com

Tracer Applications in Metabolic Pathway Elucidation in Non-Clinical Models

Isotopically labeled compounds are invaluable tools in drug metabolism research. Netupitant N-oxide D6 is the deuterium-labeled form of the N-oxide metabolite. theclinivex.com The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

Quality Assurance and Reference Material Certification for Netupitant N Oxide D6

Establishing Purity Standards and Impurity Analysis for Reference Materials

The establishment of high purity is a primary requirement for any analytical reference standard. pharmtech.com For Netupitant (B1678218) N-oxide D6, this involves a comprehensive assessment of both chemical and isotopic purity. A guiding principle for primary reference standards is to achieve a purity of 99.5% or higher, calculated on an anhydrous or volatile-substance-free basis. who.int The presence of impurities can significantly impact the accuracy of quantitative analyses. tandfonline.com

Impurity analysis for Netupitant N-oxide D6 reference material is a multi-faceted process targeting potential organic and inorganic impurities, residual solvents, and, crucially, the unlabeled parent compound (Netupitant N-oxide). pharmtech.comtandfonline.com The identification and quantification of these impurities are performed using a suite of orthogonal analytical techniques to ensure a comprehensive impurity profile.

Common Analytical Techniques for Purity and Impurity Profiling:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a cornerstone for determining the chemical purity of the main component and quantifying related organic impurities. resolvemass.ca A gradient elution method is typically developed to separate this compound from potential process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process. pharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative purposes (qNMR) to determine purity against a certified reference standard. resolvemass.cacurrenta.de It is also instrumental in confirming the position of the deuterium (B1214612) labels.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. currenta.de It is also a sensitive technique for detecting and identifying trace-level impurities. tandfonline.com

Elemental Analysis: This provides the percentage of carbon, hydrogen, nitrogen, and other elements, which is then compared against the theoretical composition of this compound. pharmtech.com

The following interactive table summarizes the typical tests, methods, and acceptance criteria for establishing the purity of a this compound reference standard.

Test Method Acceptance Criteria
Chemical Purity HPLC-UV/MS≥ 99.5%
Identification ¹H NMR, ¹³C NMR, HRMS, IRConforms to the structure of this compound
Individual Impurity HPLC-UV/MS≤ 0.15%
Total Impurities HPLC-UV/MS≤ 0.5%
Residual Solvents GC-MSComplies with ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Unlabeled Compound LC-MS/MS≤ 0.5% (presence of Netupitant N-oxide)

Quantitative Determination of Isotopic Enrichment and Isotopic Ratio Analysis

For a stable isotope-labeled internal standard like this compound, the degree and location of isotopic labeling are critical quality attributes. The quantitative determination of isotopic enrichment ensures that the reference material contains the specified number of deuterium atoms and is largely free from unlabeled or lesser-labeled species.

Techniques for Isotopic Enrichment and Ratio Analysis:

High-Resolution Mass Spectrometry (HRMS): This is a primary technique for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired deuterated species (D6) can be compared to the unlabeled (D0) and partially labeled (D1-D5) species. nih.gov The isotopic purity is calculated from the relative intensities of these isotopologue peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to confirm the positions of the deuterium labels and to estimate the level of deuteration at specific sites within the molecule. The absence or significant reduction of signals in the ¹H NMR spectrum at the labeled positions, coupled with the corresponding signals in the ²H NMR spectrum, provides strong evidence of successful and specific labeling.

The results of these analyses are crucial for the Certificate of Analysis (CoA) and for correcting for the contribution of the internal standard to the analyte signal in bioanalytical assays. tandfonline.com

Below is an example of a data table for isotopic enrichment analysis of a batch of this compound.

Isotopologue Relative Abundance (%) by HRMS Acceptance Criteria
D0 (Unlabeled) 0.1≤ 0.5%
D1 - D5 1.2≤ 2.0% (sum)
D6 (Fully Labeled) 98.7≥ 97.0%
Isotopic Purity 98.7%≥ 97.0%

Compliance with Regulatory Guidelines for Analytical Reference Standards (e.g., for AMV, QC applications)

The qualification and use of analytical reference standards are governed by stringent regulatory guidelines to ensure the reliability and consistency of analytical data submitted to health authorities. Key guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

For this compound to be used in applications supporting regulatory filings, such as analytical method validation (AMV) and as a quality control (QC) standard, its characterization and documentation must be compliant with these guidelines. pharmtech.comnih.gov

Key Regulatory Expectations:

ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): This guideline provides a framework for the qualification of primary and secondary reference standards. lgcstandards.com It mandates that primary reference standards be thoroughly characterized to establish their identity and purity. lgcstandards.com

ICH Q2(R2) (Validation of Analytical Procedures): This guideline implicitly requires the use of well-characterized reference standards for the validation of analytical methods. fda.gov The purity of the reference standard is a critical parameter for assessing the accuracy of the method.

FDA Guidance for Industry: The FDA emphasizes that reference standards must be of the "highest purity" and "thoroughly characterized" to ensure their identity, strength, and quality. pharmtech.comregulations.gov The documentation accompanying the reference standard, such as the Certificate of Analysis (CoA), must be comprehensive. nih.gov

The CoA for this compound must include detailed information on its identity, purity, isotopic enrichment, any impurities present, the methods used for characterization, and recommended storage conditions and re-test date. nih.gov This ensures traceability and suitability for its intended analytical purpose.

Long-Term Stability and Storage Considerations for Maintaining Reference Material Integrity

Maintaining the integrity of the this compound reference material over time is essential for its continued use. biopharmaconsultinggroup.com This is achieved through a formal stability testing program and adherence to appropriate storage conditions. qlaboratories.com

Long-Term Stability Studies:

A long-term stability study is designed to establish a re-test period for the reference standard under defined storage conditions. ich.orgeuropa.eu The protocol for such a study typically involves:

Storage Conditions: The reference material is stored under long-term conditions, which are generally 2-8°C or -20°C, protected from light and moisture. europa.euusp.org

Testing Frequency: The material is tested at regular intervals (e.g., 0, 6, 12, 24, and 36 months). europa.eu

Analytical Tests: The stability-indicating tests performed at each time point include purity assessment by HPLC (to monitor for degradation products) and confirmation of identity. biopharmaconsultinggroup.com

Accelerated stability studies, conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH), can be used to predict the long-term stability and to support the proposed storage conditions. ich.org

Storage and Handling:

Proper storage and handling are critical to prevent degradation. restek.comyoutube.com Key considerations for this compound include:

Temperature: Storage at controlled low temperatures (e.g., -20°C) is common for long-term preservation.

Light: The material should be stored in amber vials or otherwise protected from light to prevent photodegradation. biopharmaconsultinggroup.com

Moisture: The container should be tightly sealed, and the use of desiccants may be appropriate to protect against hydrolysis. biopharmaconsultinggroup.comsigmaaldrich.com

Container Closure System: The vial and cap must provide an effective barrier to environmental factors. sigmaaldrich.com

The following table outlines a typical stability testing schedule and acceptance criteria for this compound.

Storage Condition Time Point (Months) Tests Acceptance Criteria
Long-Term 0, 6, 12, 24, 36Purity (HPLC), Appearance, IdentificationNo significant change in purity (e.g., remains ≥ 99.5%). No significant increase in total impurities.
(-20°C ± 5°C)Conforms to initial appearance and identity tests.
Accelerated 0, 3, 6Purity (HPLC), Appearance, IdentificationNo significant change in purity. Justifies long-term storage conditions.
(40°C ± 2°C / 75% RH)

By adhering to these rigorous quality assurance and certification processes, the integrity and suitability of this compound as an analytical reference standard are ensured, thereby supporting the generation of high-quality, reliable data in clinical and non-clinical studies.

Computational Chemistry and in Silico Modeling for Deuterated N Oxides

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Reaction Kinetics

The kinetic isotope effect (KIE) is a quantum phenomenon that describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The most pronounced effects are seen when hydrogen (¹H) is replaced by deuterium (²H or D) due to the doubling of atomic mass. wikipedia.org This mass difference alters the zero-point vibrational energy (ZPE) of the chemical bond; a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. jscimedcentral.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are routinely employed to predict the magnitude of the deuterium KIE. wikipedia.orgacs.org These calculations can model the potential energy surface of a reaction and determine the activation energies for both the deuterated and non-deuterated species. nih.gov The ratio of the reaction rates (kH/kD) provides the theoretical KIE value.

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, primary KIEs are significant, often in the range of 6 to 10. wikipedia.org

Secondary KIE: Observed when the bond to the isotope is not broken but is located at or near the reaction center. These effects are smaller, typically with kH/kD values of 1.1 to 1.4, and arise from changes in hybridization between the reactant and transition state. wikipedia.org

In the context of Netupitant (B1678218) N-oxide D6, quantum calculations can predict how deuteration at the two methyl groups influences its metabolic stability. The parent drug, Netupitant, is metabolized by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov This metabolism often involves oxidation at sterically accessible and chemically reactive sites. By calculating the KIE for hydrogen abstraction at the deuterated positions, researchers can quantify the expected reduction in the rate of metabolism at these sites.

Table 1: Theoretical and Typical Experimental Kinetic Isotope Effects (KIE)
KIE TypeDescriptionTypical Theoretical Maximum (kH/kD)Typical Experimental Range (kH/kD)
PrimaryBond to isotope is broken in the rate-determining step.~7-8 (semiclassical limit)~2-10 (can be much higher with quantum tunneling)
α-SecondaryIsotope is on the carbon atom undergoing rehybridization (e.g., sp³ → sp²).~1.41.1 - 1.25
β-SecondaryIsotope is on a carbon atom adjacent to the reacting center.~1.151.05 - 1.15
InverseReaction is faster with the heavier isotope (kH/kD < 1). Often seen in sp² → sp³ rehybridization.~0.70.7 - 0.9

Molecular Dynamics Simulations and Conformational Analysis of Labeled Compounds

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ku.dk In pharmaceutical research, MD is used to explore the conformational landscape of a drug molecule and its interactions with biological targets like enzymes or receptors. ku.dk For a deuterated compound like Netupitant N-oxide D6, MD simulations can provide insights into how isotopic substitution might subtly alter its structural dynamics and binding affinity.

While deuterium substitution does not significantly change the molecule's average shape or size, it can lead to minor alterations in properties like bond length and van der Waals interactions. wikipedia.org MD simulations can help assess whether these small changes affect the compound's flexibility or its preferred binding pose within an enzyme's active site.

A key application of MD is in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) or Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). symeres.com MD simulations can model the conformational states of a molecule in solution, helping to explain experimentally observed behaviors. nih.gov For instance, simulations can reveal how a deuterated ligand influences the flexibility of specific regions of a target protein upon binding, providing a dynamic picture that complements static experimental structures.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation for a Drug-Enzyme Complex
ParameterDescriptionCommon Choice / Value
Force FieldA set of equations and parameters describing the potential energy of the system's particles.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent (usually water) surrounding the molecule.TIP3P, SPC/E (Explicit); GB, PB (Implicit)
EnsembleStatistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Simulation TimeThe duration of the simulation, determining the timescale of observable events.100s of nanoseconds to microseconds
Temperature / PressureThermodynamic conditions of the simulation.300 K / 1 bar

In Silico Predictions of Metabolic Soft Spots and Deuteration Impact on Enzymatic Reactions

In silico prediction tools are crucial for identifying "metabolic soft spots"—the atoms or functional groups within a molecule that are most susceptible to metabolic transformation by enzymes like cytochrome P450s. acs.orgtechnologynetworks.com These software programs use various approaches, including rule-based systems, machine learning models trained on extensive metabolism data, and docking simulations that place the drug into the enzyme's active site to predict the most likely sites of metabolism (SoMs). acs.orgtechnologynetworks.com

For a compound like Netupitant, in silico tools can predict which positions are most likely to be oxidized by CYP3A4. The results of such an analysis would likely highlight the methyl groups as potential soft spots, justifying the synthesis of a D6-labeled version.

The primary goal of deuteration is to "shield" these soft spots. nih.gov By replacing hydrogen with deuterium at a metabolically vulnerable position, the rate of enzymatic cleavage of that bond is reduced due to the KIE. This can have several beneficial outcomes:

Increased Half-Life: The parent drug remains in circulation longer, potentially allowing for less frequent dosing. jscimedcentral.com

Altered Metabolic Profile: Slowing metabolism at one site can cause a "metabolic shunt," where the body utilizes alternative metabolic pathways, potentially leading to a different metabolite profile. nih.gov

Reduced Formation of Reactive Metabolites: If a particular metabolic pathway leads to a toxic or reactive metabolite, deuteration can reduce its formation, improving the drug's safety profile.

Emerging Research Applications and Future Perspectives for Netupitant N Oxide D6

Integration with High-Resolution Mass Spectrometry and Ion Mobility Spectrometry

The integration of Netupitant (B1678218) N-oxide D6 into analytical workflows utilizing high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) is pivotal for the accurate quantification and characterization of its non-labeled counterpart, the Netupitant N-oxide metabolite.

In High-Resolution Mass Spectrometry , Netupitant N-oxide D6 serves as an ideal internal standard for the quantitative bioanalysis of Netupitant N-oxide. biopharmaservices.com The six-dalton mass difference between the labeled and unlabeled compounds allows for their simultaneous detection and quantification with high specificity and minimal isobaric interference. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the necessary mass accuracy to confidently distinguish the analyte from endogenous matrix components, thereby enhancing the reliability of pharmacokinetic and metabolism studies. nih.gov

Ion Mobility Spectrometry introduces an additional dimension of separation based on the size, shape, and charge of an ion, which is particularly advantageous in complex biological matrices. nih.gov When coupled with mass spectrometry (IMS-MS), this technique can separate the Netupitant N-oxide metabolite from its potential isomers, which may have the same mass-to-charge ratio but different collision cross-sections. nih.gov The use of this compound in such assays helps to correct for any variations in ionization efficiency and matrix effects, ensuring accurate quantification even when co-eluting isomers are present. biopharmaservices.com Recent advancements in cyclic ion mobility spectrometry (cIMS) further enhance the separation of deuterated and non-deuterated isotopologues, offering higher resolution and peak capacity. labrulez.com

Table 1: Analytical Parameters for Mass Spectrometry Analysis

ParameterHigh-Resolution Mass Spectrometry (HRMS)Ion Mobility Spectrometry (IMS)
Primary Function Accurate mass measurement for elemental composition determination.Separation of ions based on size, shape, and charge (collision cross-section).
Advantage for this compound High specificity and reduced interference from matrix components.Separation of Netupitant N-oxide from its isomers.
Instrumentation Orbitrap, Time-of-Flight (TOF)Drift Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), Cyclic IMS (cIMS)

Potential Applications in Advanced Mechanistic Toxicology Studies (Non-Clinical)

Stable isotope-labeled compounds like this compound are invaluable tools in non-clinical mechanistic toxicology studies. acs.orgnih.gov The use of deuterium-labeled compounds can help elucidate the metabolic pathways of a drug and identify potential reactive metabolites that may contribute to toxicity. acs.orgnih.gov

By administering a mixture of labeled and unlabeled Netupitant, researchers can trace the metabolic fate of the parent compound and its N-oxide metabolite. The distinct mass spectrometric signature of the deuterated metabolite allows for its unambiguous identification in complex biological samples. researchgate.net This approach can be used to investigate whether the N-oxide metabolite undergoes further biotransformation to reactive species that may form adducts with proteins or DNA. researchgate.net The strategic placement of deuterium (B1214612) atoms can also influence the rate of metabolism (a phenomenon known as the kinetic isotope effect), which can be exploited to probe the role of specific metabolic pathways in drug-induced toxicity. researchgate.netsymeres.com

Future Directions in the Synthesis of Site-Specific Multi-Labeled Analogues

The synthesis of stable isotope-labeled reference materials is a complex process, and future efforts in this area are likely to focus on the development of site-specific, multi-labeled analogues of Netupitant and its metabolites. symeres.com While this compound is deuterated, future research may explore the incorporation of other stable isotopes, such as ¹³C and ¹⁵N, at specific positions within the molecule.

Multi-labeling can provide more detailed information in metabolic studies and can be particularly useful in mass spectrometry-based imaging to track the distribution of the drug and its metabolites in tissues. symeres.com The development of novel synthetic methodologies that allow for the precise and efficient introduction of multiple stable isotopes at specific sites will be crucial for advancing this field. clearsynth.com

Challenges and Innovations in the Development of Complex Stable Isotope-Labeled Reference Materials

The development of high-quality, complex stable isotope-labeled reference materials like this compound is met with several challenges. Ensuring high isotopic purity and accurately determining the degree of labeling are critical for their use in quantitative assays. digitellinc.com The chemical synthesis of these complex molecules can be challenging, often requiring multi-step processes with careful control of reaction conditions to avoid isotopic scrambling. clearsynth.com

Innovations in this field are focused on improving the efficiency and cost-effectiveness of synthesis, as well as enhancing the characterization and certification of these reference materials. emdgroup.commerckmillipore.com The development of new catalytic methods for selective deuteration and the use of advanced analytical techniques, such as quantitative nuclear magnetic resonance (qNMR) and high-resolution mass spectrometry, are helping to address these challenges. clearsynth.comfishersci.com Furthermore, the establishment of certified reference materials (CRMs) by national metrology institutes and commercial suppliers ensures the accuracy and traceability of measurements in clinical and research laboratories. merckmillipore.comfishersci.comchiron.no

Q & A

Q. How can researchers identify and quantify Netupitant N-oxide D6 in pharmacokinetic studies using validated analytical methods?

this compound is quantified via reverse-phase HPLC with UV detection, validated for specificity, linearity, precision, and accuracy. For example, linearity ranges for Netupitant and its metabolites (e.g., 10–300 µg/mL) yield correlation coefficients of 0.999, with precision (%RSD < 0.5%) and recovery rates >98% . Degradation studies under stress conditions (acid, alkali, peroxide) confirm method robustness, with recovery rates between 93–99% for Netupitant . Use deuterated internal standards to correct for matrix effects in biological samples.

Q. What experimental parameters ensure reliable stability testing of this compound under varying storage conditions?

Stability-indicating methods require forced degradation studies (e.g., refluxing in water at 60°C for 1 hour) to assess degradation products. Neutral aqueous conditions result in ~4% degradation, while thermal stress causes minimal degradation (0.16%) . Include system suitability criteria (e.g., tailing factor <2, theoretical plates >2000) and validate robustness by varying column temperature (±5°C) and mobile phase composition (±10%) .

Q. How does deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

Deuterium labeling slows metabolic clearance via the kinetic isotope effect, extending the half-life for improved detection in tracer studies. For example, Netupitant’s major metabolites (M1, M2, M3) show AUC values 29–33% of the parent drug, with M2 (N-oxide derivative) peaking at 5 hours . Deuterated analogs like this compound serve as internal standards to differentiate endogenous metabolites in LC-MS/MS assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation data for this compound across different stress conditions?

Contradictions arise from variable susceptibility to oxidative vs. hydrolytic degradation. For instance, peroxide stress degrades Netupitant by 6.27%, while UV exposure causes 2.66% degradation . Use orthogonal methods (e.g., LC-MS/MS and NMR) to characterize degradation products and validate stability-indicating assays. Cross-reference degradation kinetics with Arrhenius modeling to predict long-term stability .

Q. What methodological considerations are critical for studying this compound’s interaction with the NK1 receptor in vitro?

Netupitant binds NK1 receptors with a Ki of 0.95 nM, but deuterium labeling may alter binding kinetics due to isotopic mass effects . Use radioligand displacement assays (e.g., [³H]-Substance P) and compare IC₅₀ values between deuterated and non-deuterated forms. Confirm receptor antagonism via functional assays (e.g., inhibition of SP-induced calcium flux) .

Q. How can formulation strategies improve the solubility of this compound for in vivo studies?

Cyclodextrin inclusion complexes enhance water solubility by >1,500-fold. FTIR and XRD confirm successful complexation, with stability maintained under physiological pH . For oral dosing, combine with β-cyclodextrin at a 1:2 molar ratio and validate bioavailability via crossover pharmacokinetic studies in animal models .

Q. What are the implications of this compound’s inhibitory effects on P-glycoprotein (P-gp) transporters in drug interaction studies?

While Netupitant inhibits P-gp in vitro, co-administration with digoxin (a P-gp substrate) shows no clinically significant interaction in humans . Use Caco-2 cell monolayers to assess efflux ratios and confirm results with in vivo pharmacokinetic studies. Consider dose adjustments for narrow-therapeutic-index P-gp substrates .

Methodological Challenges

Q. How should researchers design studies to account for isotopic interference in mass spectrometry assays using this compound?

Deuterated standards can exhibit chromatographic shifts due to isotopic effects. Optimize LC conditions (e.g., gradient elution with 0.1% formic acid) to separate deuterated and non-deuterated peaks. Validate selectivity using blank matrices and ensure a mass difference ≥3 Da to avoid overlap in MRM transitions .

Q. What statistical approaches are recommended for analyzing variability in receptor binding assays involving deuterated compounds?

Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values from displacement curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare deuterated vs. non-deuterated groups. Report variability as SEM and power analysis to determine sample size .

Data Interpretation

Q. How can researchers reconcile discrepancies between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?

Discrepancies often arise from protein binding or tissue distribution differences. Use hepatocyte incubation studies to predict intrinsic clearance and correlate with in vivo AUC ratios. Adjust for blood-to-plasma partitioning and validate with compartmental modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.